1.1. Compound Description: L-767,679 is a potent fibrinogen receptor antagonist, belonging to the class of non-peptide glycoprotein IIb/IIIa antagonists. It demonstrates strong inhibitory activity against ADP-induced aggregation of human platelets with an IC50 of 12 nM. [] This compound was designed as a structurally novel analog of L-734,217, with the aim of developing orally active glycoprotein IIb/IIIa antagonists. []
1.2. Relevance: L-767,679 shares a similar core structure with the target compound, N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide. Both compounds possess a 3,4-dihydro-1(1H)-isoquinolinone moiety, which is crucial for their biological activity. The key difference lies in the substituents attached to this core structure. While L-767,679 features a piperazinyl group at the 7-position and an ethynyl-beta-alanine moiety at the 2-position of the isoquinolinone ring, the target compound has a pyridinyl group and a propanamide derivative, respectively, at those positions. Despite these differences, the shared core structure and similar biological targets suggest a close structural relationship between these compounds. []
2.1. Compound Description: L-734,217 is a progenitor compound that served as a basis for the design and development of novel non-peptide glycoprotein IIb/IIIa antagonists, including L-767,679. [] This compound exhibits structural similarities to L-767,679, particularly in the beta-alanine moiety and the presence of a piperidine ring.
2.2. Relevance: Although L-734,217 doesn't directly share the 3,4-dihydro-1(1H)-isoquinolinone core with the target compound N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide, it is structurally related to L-767,679, which in turn, shares a significant structural similarity with the target compound. The modifications made to L-734,217 to derive L-767,679 focused on enhancing potency and improving the in vivo profile, ultimately leading to a compound with a similar core structure to the target compound and highlighting a potential connection in their biological activity. []
3.1. Compound Description: This compound served as a reactant in a three-component reaction alongside 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid to synthesize ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. []
3.2. Relevance: This compound's reaction product, ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, belongs to the same broad chemical category as N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide, which is heterocyclic compounds containing nitrogen atoms. Although their core structures differ, their presence in the same chemical space suggests potential overlaps in their chemical properties or potential applications. []
4.1. Compound Description: This compound served as another reactant, along with ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and monochloroacetic acid, in a three-component reaction to synthesize ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. []
4.2. Relevance: The reaction product, ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, shares a similar heterocyclic scaffold containing nitrogen atoms with N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide. Despite the differences in their core structures, their shared presence within the broader category of nitrogen-containing heterocyclic compounds suggests potential similarities in their chemical behaviors and potential applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.